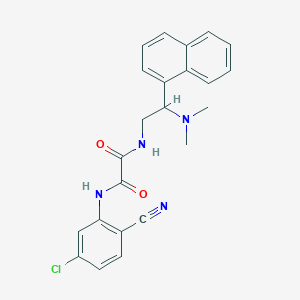

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O2/c1-28(2)21(19-9-5-7-15-6-3-4-8-18(15)19)14-26-22(29)23(30)27-20-12-17(24)11-10-16(20)13-25/h3-12,21H,14H2,1-2H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCWEGNXJHCTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide typically involves the following steps:

Formation of the oxalamide linkage: This can be achieved by reacting an oxalyl chloride with an amine derivative.

Introduction of the chloro-cyanophenyl group:

Attachment of the dimethylamino-naphthyl group: This involves the reaction of a naphthyl derivative with a dimethylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity and could be studied for its effects on biological systems.

Industry: It may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogs in the Oxalamide Class

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, No. 1768)

- Structural Features :

- N1: 2,4-Dimethoxybenzyl (electron-donating groups).

- N2: Pyridin-2-yl ethyl group (aromatic heterocycle).

- Key Differences: The target compound replaces the dimethoxybenzyl with a chloro-cyanophenyl group, enhancing electrophilicity. The naphthalenyl group in the target compound increases lipophilicity compared to S336’s pyridine moiety.

- Biological Activity :

- Metabolism: S336 undergoes rapid metabolism in rat hepatocytes without amide hydrolysis .

N1-(2-Methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769)

- Structural Features :

- N1: Methoxy-methylphenyl (moderate electron-donating capacity).

- N2: Methylpyridinylethyl group.

- Safety: NOEL for No. 1769 is inferred at 100 mg/kg/day based on structural similarity to S336 . The target compound’s safety profile may differ due to its substituents, warranting specific toxicological studies.

Non-Oxalamide Structural Analogs

N4-(5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)-N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine (6c)

- Structural Features: Chloro-substituted pyrimidine core with dimethylaminoethyl side chains.

- Key Differences: The triamine backbone contrasts with the oxalamide scaffold, affecting hydrogen-bonding capacity and solubility.

1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea

- Structural Features: Thiourea core with naphthalenyl and dimethylamino groups.

- Key Differences :

- Thiourea vs. oxalamide: The latter’s carbonyl groups may enhance hydrogen-bonding interactions.

- The shared naphthalenyl group suggests comparable lipophilicity, influencing membrane permeability .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, with a CAS number of 941933-52-4, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 420.9 g/mol. The structure features a chloro-substituted phenyl ring and a naphthalene moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 941933-52-4 |

| Molecular Formula | C23H21ClN4O2 |

| Molecular Weight | 420.9 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediates : The initial step includes the synthesis of the 5-chloro-2-cyanophenyl intermediate through chlorination and cyanation reactions.

- Coupling Reaction : The intermediates are then coupled using oxalyl chloride in the presence of a base like triethylamine to form the final oxalamide structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related oxalamides have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell division and growth.

- Receptor Interaction : It potentially interacts with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

-

Anticancer Studies : A study demonstrated that oxalamide derivatives showed IC50 values ranging from 20.4 to 24.1 µg/ml against various cancer cell lines, indicating strong anticancer potential.

Compound IC50 (µg/ml) Cell Line Oxalamide Derivative 20.4 - 24.1 MCF7 (Breast) HCT116 (Colon) - Antimicrobial Efficacy : Another investigation reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.